molecular formula C7H3Cl2NS B566693 5,7-Dichlorothieno[2,3-c]pyridine CAS No. 1326715-01-8

5,7-Dichlorothieno[2,3-c]pyridine

Cat. No. B566693
M. Wt: 204.068
InChI Key: NOLRRYMPZILHBM-UHFFFAOYSA-N
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Description

5,7-Dichlorothieno[2,3-c]pyridine is a chemical compound with the molecular formula C7H3Cl2NS .


Molecular Structure Analysis

The molecular weight of 5,7-Dichlorothieno[2,3-c]pyridine is 204.08 . The InChI code for this compound is 1S/C7H3Cl2NS/c8-4-3-6(9)10-5-1-2-11-7(4)5/h1-3H .


Physical And Chemical Properties Analysis

5,7-Dichlorothieno[2,3-c]pyridine is a solid substance . It should be stored in a refrigerator and kept away from heat, sparks, open flames, and hot surfaces .

Scientific Research Applications

  • Potential Antimalarial Drugs : One study explored the chemistry of thienopyridines, specifically focusing on the conversion of thieno[2,3-b]pyridine to different derivatives, such as 4-chlorothieno-[2,3-b]pyridine 7-oxide. These compounds were developed into 4-(N-substituted amino)thieno-[2,3-b]pyridines, which were screened as potential antimalarial drugs (Klemm, Barnish, & Zell, 1970).

  • Eicosanoid Biosynthesis Inhibition : Derivatives of thieno[2,3-b]pyridine were investigated as dual inhibitors of key enzymes in eicosanoid biosynthesis, cyclooxygenase (COX, subtypes 1 and 2) and 5-lipoxygenase (5-LOX). These compounds showed high potency in rat paw oedema models, with some derivatives being more powerful inhibitors than ibuprofen (Mohamed, Mansour, Amin, & El‐Araby, 2018).

  • Anxiolytic and Memory Enhancing Properties : A study synthesized novel [1]benzothieno[2,3-c]pyridines and 1,2,3,4-tetrahydro[1]benzothieno[2,3-c]pyridines, which exhibited significant anticonflict activity and reduced memory impairment. These compounds did not bind to the BZP receptor but showed binding to 5-HT1A receptors, suggesting potential as novel anxiolytics (Kawakubo et al., 1990).

  • Synthesis of Fused Nitrogen and/or Sulfur Heterocyclic Derivatives : Pyridine-2(1H)-thione, derived from 5,7-Dichlorothieno[2,3-c]pyridine, was used to synthesize various fused nitrogen and sulfur heterocyclic derivatives. These compounds have potential applications in the development of new heterocyclic compounds (Elneairy, 2010).

  • Antibacterial Activity : Certain derivatives of thieno[2,3-b]pyridine were synthesized and tested for their antibacterial activity. Some of these compounds showed high activity against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus (El-Abadelah et al., 1998).

  • Anticancer Activity : Novel fused pyridine ring systems, derived from 5,7-Dichlorothieno[2,3-c]pyridine, were synthesized and evaluated for their anticancer activity against human breast adenocarcinoma and colon carcinoma cell lines. Some compounds showed potent growth inhibitory activity, suggesting their potential in cancer therapy (Elansary, Moneer, Kadry, & Gedawy, 2012).

Safety And Hazards

5,7-Dichlorothieno[2,3-c]pyridine is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5,7-dichlorothieno[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-5-3-4-1-2-11-6(4)7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLRRYMPZILHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(N=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856035
Record name 5,7-Dichlorothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichlorothieno[2,3-c]pyridine

CAS RN

1326715-01-8
Record name 5,7-Dichlorothieno[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-chlorothieno[2,3-c]pyridine 6-oxide (2.58 g, 13.8 mmol) and POCl3 (20 mL) was stirred at 115° C. under N2 for 7 h. After that time, the excess POCl3 was removed in vacuo, and the residue was poured into ice/water (100 mL), basified by addition of 8 N NaOH followed by saturated NaHCO3, and extracted with DCM (3×50 mL). The combined extracts were washed with saturated NaHCO3 (50 mL), water (50 mL) and brine (50 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by ISCO chromatography (0 to 40% EtOAc:heptane) to afford 1.97 g (70%) of the title compound as a beige solid. 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=5.6 Hz, 1 H), 7.68 (s, 1 H), 7.37 (d, J=5.6 Hz, 1 H); MS (ESI): 203.94, 205.94 [M+H]+; HPLC tR=1.55 min (TOF: polar—3 min).
Name
7-chlorothieno[2,3-c]pyridine 6-oxide
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
70%

Citations

For This Compound
1
Citations
CC Au-Yeung, LK Li, MC Tang, SL Lai, WL Cheung… - Chemical …, 2021 - pubs.rsc.org
Here, we report the design and synthesis of a new class of fused heterocyclic alkynyl ligand-containing gold(III) complexes, which show tunable emission colors spanning from the …
Number of citations: 12 pubs.rsc.org

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